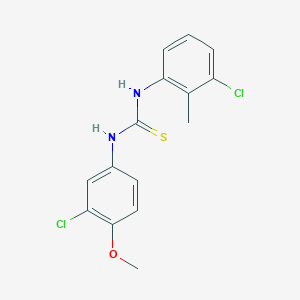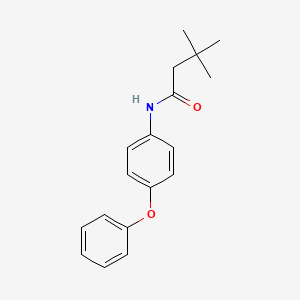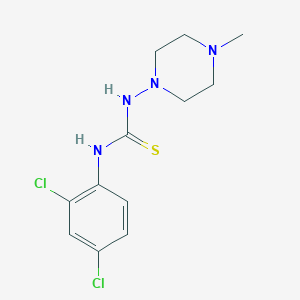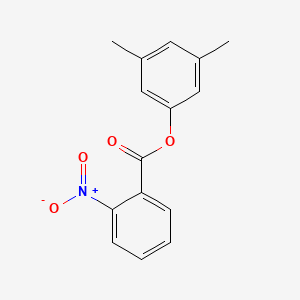
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as CMPTU, is a compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea induces apoptosis in cancer cells by activating the p53 pathway. Another proposed mechanism is that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea inhibits the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit the activity of various enzymes, including proteasome, topoisomerase, and tyrosine kinase. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit tumor growth and reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea for lab experiments is its wide range of biological activities. N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a versatile compound for studying various biological processes.
However, one limitation of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea for lab experiments is its relatively low solubility in water. This can make it difficult to dissolve N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in aqueous solutions, which may limit its use in certain experiments. Furthermore, the synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea. One area of interest is the development of more efficient synthesis methods for N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could increase its availability for research purposes. Another area of interest is the identification of the molecular targets of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could provide insight into its mechanism of action and potential therapeutic applications.
Furthermore, studies could be conducted to investigate the potential of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, more studies could be conducted to investigate the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, which could inform its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is a promising compound that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be achieved through a multi-step process, and various modifications to the synthesis method have been reported in the literature. N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications, and future research could provide valuable insights into its mechanism of action and potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be achieved through a multi-step process involving the reaction of 3-chloro-4-methoxyaniline with 3-chloro-2-methylbenzoyl isothiocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea. The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been extensively studied, and various modifications to the synthesis method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most extensively studied applications of N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is its potential as an antitumor agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
In addition to its antitumor properties, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to exhibit anti-inflammatory and antiviral activities. Studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(3-chloro-4-methoxyphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to exhibit potent antiviral activity against a range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9-11(16)4-3-5-13(9)19-15(21)18-10-6-7-14(20-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBJUQIHRQGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-(3-chloro-2-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)
![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)
![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

